

# Literature review on indole diterpene alkaloids related to Paxiphylline D

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## Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15591972

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An In-Depth Guide to Indole Diterpene Alkaloids Related to **Paxiphylline D** for Researchers and Drug Development Professionals

## Introduction

Indole diterpene alkaloids (IDTs) are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from an indole moiety and a cyclic diterpene skeleton.<sup>[1]</sup> First isolated from the fungus *Penicillium paxilli*, the archetypal member of this family, paxilline, has drawn significant scientific interest due to its potent biological activities.<sup>[2]</sup> These compounds, including the related **Paxiphylline D**, are known for their tremorgenic and neurotoxic effects, which are primarily attributed to their potent and specific inhibition of large-conductance calcium-activated potassium (BK) channels.<sup>[2][3]</sup>

In recent years, the therapeutic potential of IDTs has been explored beyond neurotoxicity, with studies revealing cytotoxic, anti-insectan, antimicrobial, and enzyme-inhibiting activities.<sup>[3][4][5]</sup> Their complex polycyclic structures have also made them compelling targets for total synthesis, inspiring novel synthetic strategies.<sup>[3][6]</sup> This technical guide provides a comprehensive literature review of indole diterpene alkaloids related to **Paxiphylline D**, focusing on their biosynthesis, chemical diversity, biological activities, and mechanisms of action, with detailed data, experimental methodologies, and pathway visualizations to support further research and development.

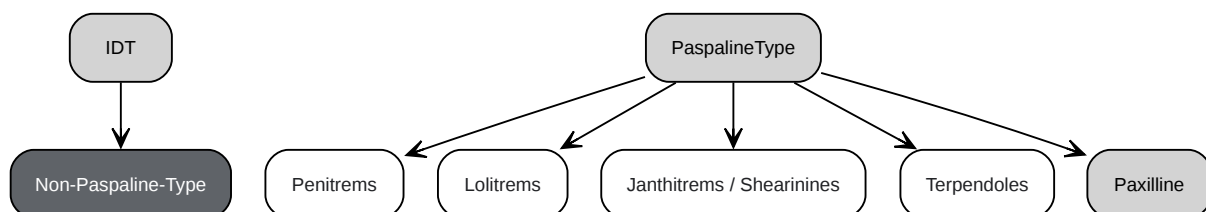
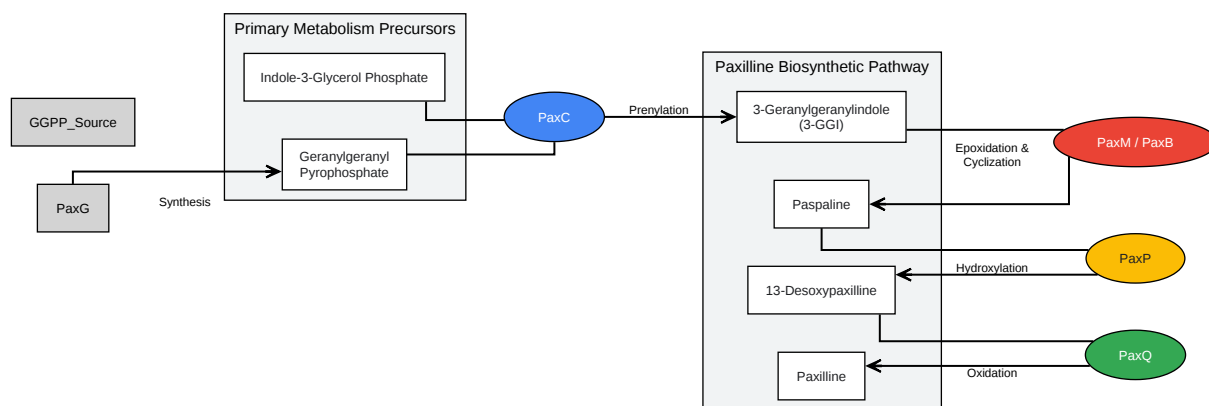
## Biosynthesis of Paspaline-Type Indole Diterpenes

The biosynthesis of paxilline-type IDTs is a complex enzymatic process that begins with two key precursors from primary metabolism: indole-3-glycerol phosphate (IGP), a precursor to tryptophan, and geranylgeranyl pyrophosphate (GGPP) from the mevalonate pathway.<sup>[2][7]</sup> The assembly is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). The pathway to paspaline, the common precursor for most paxilline-type alkaloids, requires four key gene products.<sup>[7][8]</sup>

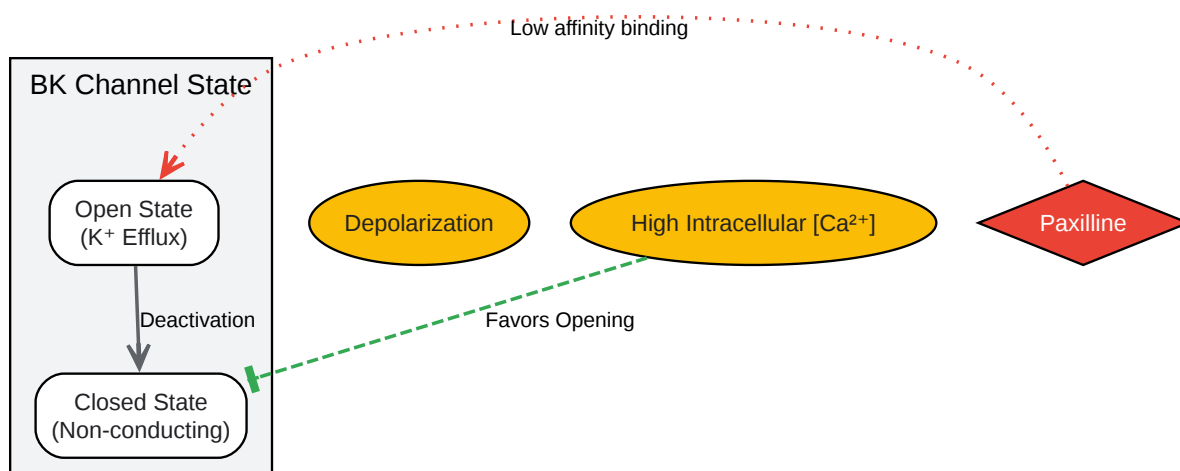
The core biosynthetic steps are as follows:

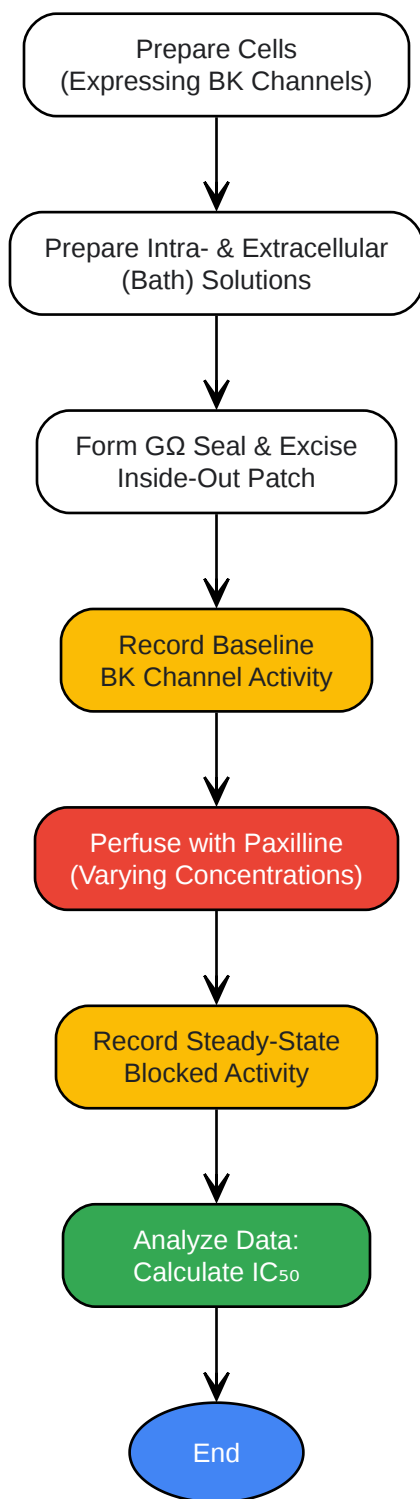
- **GGPP Synthesis:** The enzyme PaxG (a geranylgeranyl diphosphate synthase) synthesizes GGPP.<sup>[8]</sup>
- **Prenylation:** The prenyltransferase PaxC catalyzes the crucial C3-prenylation of the indole ring of IGP with GGPP, forming 3-geranylgeranylindole (3-GGI).<sup>[2][8]</sup>
- **Epoxidation and Cyclization:** A FAD-dependent monooxygenase, PaxM, and a putative membrane protein, PaxB, work in concert to catalyze the complex epoxidation and subsequent polycyclization cascade of 3-GGI to form the hexacyclic structure of paspaline.<sup>[8][9]</sup>
- **Conversion to Paxilline:** Paspaline is then converted to paxilline through sequential oxidations by two cytochrome P450 monooxygenases. PaxP hydroxylates paspaline to produce 13-desoxypaxilline, which is then oxidized by PaxQ to yield the final product, paxilline.<sup>[7]</sup>

This core pathway can be further branched and modified by other tailoring enzymes, leading to the vast structural diversity observed in this family.<sup>[7]</sup>



## Mechanism of Paxilline on BK Channels





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